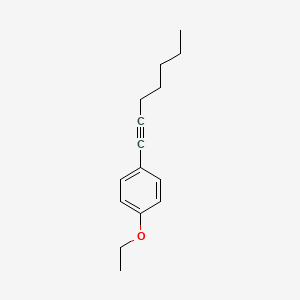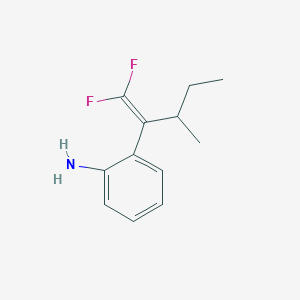![molecular formula C15H20O B12567374 Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis- CAS No. 184759-57-7](/img/structure/B12567374.png)
Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- es un complejo compuesto orgánico que pertenece a la familia de los naftofuranos. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillos de naftaleno y furano fusionados con múltiples grupos metilo y átomos de hidrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- suele implicar reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores adecuados en condiciones controladas. Por ejemplo, el compuesto se puede sintetizar mediante la reacción de naftoquinonas con olefinas en presencia de un catalizador de paladio . Las condiciones de reacción a menudo requieren temperaturas y disolventes específicos para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos están diseñados para optimizar el rendimiento y minimizar los costes, al tiempo que se garantiza la seguridad y el cumplimiento ambiental del proceso. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar átomos de oxígeno o añadir átomos de hidrógeno a la molécula.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir nafto[2,3-b]furano-4,9-dionas, mientras que la reducción puede producir derivados totalmente hidrogenados .
Aplicaciones Científicas De Investigación
4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- implica su interacción con objetivos moleculares y vías específicas. Sus efectos están mediados a través de la unión a enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas aún se están investigando, pero los estudios preliminares sugieren la participación en el estrés oxidativo y las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
- Nafto[2,3-b]furano, 4,4a,8a,9-tetrahidro-3,5,8a-trimetil-
- Nafto[2,3-b]furano, 4,4a,5,6,7,8,8a,9-octahidro-3,8a-dimetil-5-metilen-
- Nafto[2,3-b]furano, 4,4a,5,6,8a,9-hexahidro-3,8a-dimetil-5-metilen-
Singularidad
4,4,7-trimetil-4,4a,5,8,8a,9-hexahidro-nafto[2,3-b]furano, cis- es único debido a su disposición específica de grupos metilo y átomos de hidrógeno, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
184759-57-7 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4aR,8aR)-4,4,7-trimethyl-5,8,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h4,6-7,11-12H,5,8-9H2,1-3H3/t11-,12-/m1/s1 |
Clave InChI |
QUWMRGHJLBUKDO-VXGBXAGGSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@H](C1)CC3=C(C2(C)C)C=CO3 |
SMILES canónico |
CC1=CCC2C(C1)CC3=C(C2(C)C)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


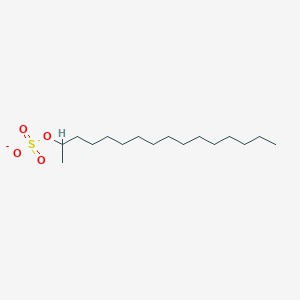
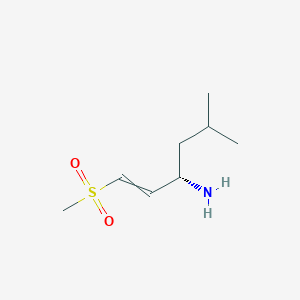
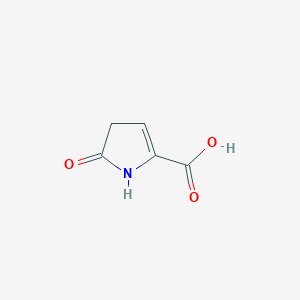

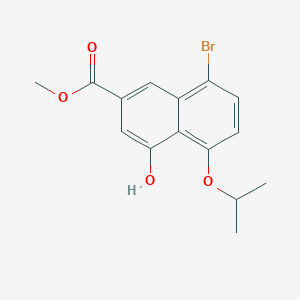

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
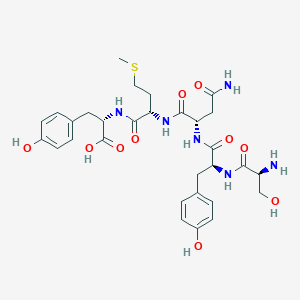
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
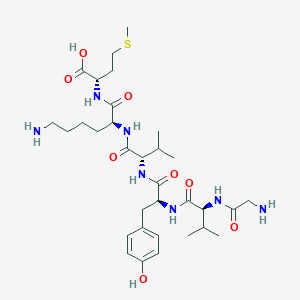

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
